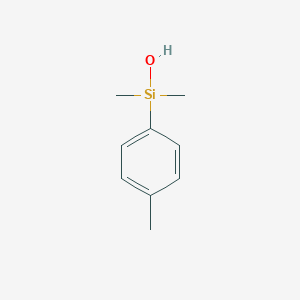

Dimethyl(4-methylphenyl)silanol

Description

Properties

IUPAC Name |

hydroxy-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDOHFYKIKMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557334 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17920-15-9 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The Grignard approach involves reacting a 4-methylphenylmagnesium bromide Grignard reagent with dimethylchlorosilane under anhydrous conditions. This method, adapted from triphenyl silanol synthesis protocols, proceeds via nucleophilic substitution at the silicon center:

Subsequent hydrolysis of the intermediate dimethyl(4-methylphenyl)chlorosilane yields the target silanol:

Key Steps:

-

Grignard Reagent Preparation : 4-Methylbromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) at 50–65°C under reflux.

-

Silane Formation : The Grignard reagent is added dropwise to dimethylchlorosilane in benzene or ether solvents, followed by 2–5 hours of reflux.

-

Hydrolysis : The chlorosilane intermediate is hydrolyzed with water, neutralized, and purified via distillation or recrystallization.

Performance Data and Limitations

-

Yield : 54–55% (based on analogous triphenyl silanol syntheses).

-

Challenges :

-

Strict anhydrous conditions required to prevent premature hydrolysis.

-

Handling corrosive chlorosilanes and hydrogen chloride byproducts.

-

Moderate scalability due to multi-step purification.

-

Chlorosilane Hydrolysis

Direct Hydrolysis of Dimethyl(4-methylphenyl)chlorosilane

This single-step method involves hydrolyzing dimethyl(4-methylphenyl)chlorosilane with water or aqueous base:

Optimization Insights:

-

Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and minimize siloxane byproducts.

-

Temperature Control : Reactions conducted at 5–10°C reduce side reactions.

-

Neutralization : Post-hydrolysis neutralization with sodium hydroxide ensures high-purity isolation.

Comparative Efficiency

-

Throughput : Suitable for batch processing at pilot-plant scale.

-

Drawbacks :

-

Requires pre-synthesized chlorosilane precursors.

-

Acidic byproducts necessitate corrosion-resistant equipment.

-

Photoinduced Radical Oxidation

Novel Radical-Mediated Synthesis

A breakthrough method reported in 2023 utilizes visible light to oxidize dimethyl(4-methylphenyl)silane directly to the silanol. The mechanism involves:

-

Chlorine Radical Generation : Dichloromethane (DCM) undergoes homolytic cleavage under blue LED light to produce Cl- radicals.

-

Hydrogen Abstraction : Cl- abstracts a hydrogen atom from the silane, forming a silyl radical.

-

Hydroxylation : The silyl radical reacts with water to yield the silanol.

Scalability and Advantages

-

Yield : 23% (batch), improving to >90% in continuous-flow reactors.

-

Productivity : 44 g/h/L in flow systems, enabling kilogram-scale production.

-

Green Chemistry Benefits :

-

Eliminates toxic cyanide or chlorinated reagents.

-

Operates at ambient temperature and pressure.

-

Method Comparison and Industrial Viability

Chemical Reactions Analysis

Types of Reactions: Dimethyl(4-methylphenyl)silanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form silanones.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Silanones.

Reduction: Silanes.

Substitution: Various substituted silanes, depending on the substituent introduced.

Scientific Research Applications

Chemistry

Dimethyl(4-methylphenyl)silanol serves as a precursor in the synthesis of other organosilicon compounds. Its reactive silanol group allows it to participate in various organic transformations, making it valuable in synthetic chemistry.

- Synthesis of Silicone Materials : It can be hydrolyzed and condensed to form silica nanoparticles, which are used in sealants, coatings, and elastomers.

- Surface Modification : The compound can act as a surface modifier by introducing functional groups that enhance specific properties of materials.

Biology

Research is ongoing into the biocompatibility of this compound for potential use in drug delivery systems. Its ability to form stable complexes with biological molecules makes it a candidate for enhancing the efficacy of pharmaceutical compounds.

- Drug Delivery Systems : Studies indicate that this compound could improve the solubility and stability of drugs.

Medicine

The compound is being explored for its application in medical devices and implants due to its favorable biocompatibility and mechanical properties.

- Medical Devices : this compound can be integrated into silicone-based materials used in various medical applications, such as catheters and prosthetics.

Industry

In industrial applications, this compound is utilized in the production of silicone-based materials like adhesives, sealants, and coatings.

- Silicone-Based Materials : Its unique properties make it suitable for formulating high-performance sealants and coatings that require durability and resistance to environmental factors .

Case Studies

- Polymer Synthesis : A study demonstrated the use of this compound as a building block for synthesizing polymeric siloxanes through controlled polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

- Drug Formulation : In another case study, researchers investigated the incorporation of this compound into drug formulations aimed at improving bioavailability. The findings indicated that the compound significantly enhanced drug solubility without compromising stability .

Mechanism of Action

The mechanism of action of dimethyl(4-methylphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom, with its ability to form stable bonds with oxygen and carbon, plays a crucial role in the compound’s reactivity and stability. These interactions are essential for its applications in materials science and biocompatible systems .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Dimethyl(4-methylphenyl)silanol and its analogues are pivotal in palladium-catalyzed cross-coupling reactions. Their reactivity depends on substituents on the aryl group:

- Dimethyl(4-methoxyphenyl)silanol: The electron-donating methoxy group enhances reactivity under optimized conditions (Cs₂CO₃, toluene, 90°C), achieving high yields with aryl iodides like ethyl 4-iodobenzoate .

- Dimethyl(4-trifluorotolyl)silanol: The electron-withdrawing trifluoromethyl group reduces reactivity, yielding only 54% with 4-bromoanisole due to poor selectivity .

- N-Boc-dimethyl(2-indolyl)silanol: Heterocyclic silanolates exhibit broader substrate scope, achieving 70–85% yields with aryl iodides but lower yields for electron-deficient substrates .

Table 1: Cross-Coupling Reaction Performance

Physical and Chemical Properties

Substituents significantly influence physical properties:

- Boiling Point : Electron-withdrawing groups (e.g., CF₃) increase molecular weight and boiling points compared to methyl or methoxy substituents.

- logP : Methoxy groups reduce logP (increased polarity), while CF₃ groups enhance lipophilicity.

Table 2: Physical Properties of Analogues

*Estimated based on substituent effects.

Chromatographic Behavior

Silanol groups interact with basic analytes in reversed-phase HPLC, causing peak tailing. However:

- Isolated Silanols (e.g., this compound) exhibit sharp IR peaks at 3740 cm⁻¹ but condense less readily than hydrogen-bonded silanols .

- Shielded Silanols: Columns like Ultisil® Polar-RP mitigate silanol activity via hydrogen bonding, improving peak shapes for basic compounds .

Structural and Electronic Effects

- Electron-Donating Groups (e.g., –OCH₃): Enhance nucleophilicity, favoring cross-coupling reactions .

- Electron-Withdrawing Groups (e.g., –CF₃): Reduce electron density at silicon, lowering reactivity .

- Heterocyclic Derivatives: Indolyl silanols (e.g., N-Boc-dimethyl(2-indolyl)silanol) show unique reactivity due to conjugation and steric effects .

Biological Activity

Dimethyl(4-methylphenyl)silanol, a silanol compound with the molecular formula CHOSi, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicine and materials science. This article details the biological activity of this compound, including its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Chemical Structure and Properties

This compound contains a silanol group (-Si(OH)₂) attached to a dimethyl group and a para-methylphenyl group. The presence of the 4-methylphenyl moiety imparts specific steric and electronic properties that influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHOSi |

| Molecular Weight | 174.29 g/mol |

| Physical State | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group. This property allows it to interact with various biomolecules, facilitating its incorporation into larger molecular structures. The silicon atom enhances the stability and reactivity of the compound, making it suitable for applications in drug delivery systems and biocompatible materials.

Applications in Biological Research

- Drug Delivery Systems : this compound is being explored for its potential use in drug delivery due to its biocompatibility. Studies suggest that it can enhance the solubility and stability of pharmaceutical compounds, improving their bioavailability.

- Medical Devices : Research indicates that this compound may serve as a component in medical devices, particularly those requiring biocompatible materials that can interact favorably with biological tissues.

- Cancer Research : Preliminary studies have investigated the effects of this compound on cancer cell lines, particularly focusing on cell proliferation and apoptosis. Results indicate that it may inhibit the growth of certain cancer cells, suggesting potential therapeutic applications.

Case Studies

- Study on Drug Delivery : A study published in a peer-reviewed journal evaluated the efficacy of this compound as a carrier for hydrophobic drugs. The results demonstrated increased drug solubility and sustained release profiles, indicating its potential for enhancing therapeutic outcomes in clinical settings .

- Cancer Cell Proliferation : In vitro experiments conducted on lung cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Biocompatibility : The compound exhibits favorable biocompatibility profiles, making it suitable for use in medical applications where interaction with biological tissues is critical .

- Anticancer Properties : Evidence suggests that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cell cycle progression in cancer cells .

- Catalytic Activity : Studies have shown that silanol compounds can act as effective catalysts in various organic reactions, including those relevant to biochemical pathways .

Q & A

Q. What are the common synthetic routes for preparing dimethyl(4-methylphenyl)silanol, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl silanolates derived from this compound react with aryl halides (e.g., ethyl 4-iodobenzoate) under optimized conditions: Cs₂CO₃ in toluene at 90°C, with controlled hydration (3.0 equiv H₂O per Cs₂CO₃) to enhance conversion . Alternative methods include hydrolysis of labile intermediates like azasilacyclopentenes, though silica gel-mediated hydrolysis during purification can lead to unintended silanol formation .

Q. How can researchers characterize silanol clusters in this compound derivatives?

Advanced ¹H solid-state NMR spectroscopy is critical for distinguishing silanol polyads (e.g., dyads vs. nests) by analyzing ¹H–¹H dipolar interactions. DFT calculations corroborate experimental NMR chemical shifts, confirming the presence of energetically stable silanol dyads (3-membered Si–O–Si rings) at framework defects . Thermogravimetric analysis (TGA) and reaction thermodynamics (ΔG values) further validate condensation pathways .

Q. What role do silanol groups play in catalytic applications of this compound?

Silanol clusters in zeolites or hybrid materials enhance catalytic activity by promoting reactant adsorption or stabilizing transition states. For instance, internal silanol groups in SSZ-70 zeolites improve olefin epoxidation performance but may deactivate catalysts due to coke formation at defect sites . Acidic silanol sites can also influence reaction selectivity in cross-coupling processes .

Advanced Research Questions

Q. How do counterion effects (Li⁺ vs. K⁺) impact the stability and reactivity of dimethyl(4-methylphenyl)silanolates?

The counterion significantly affects silanolate stability. Lithium silanolates (e.g., Li⁺11⁻) remain stable in solution with minimal protiodesilylation, while potassium silanolates (K⁺11⁻) undergo desilylation due to proton exchange with HOSiMe₃ (pKa-matched to silanol 11). This highlights the need for base selection (e.g., LiHMDS over KOSiMe₃) to suppress side reactions .

Q. What strategies resolve contradictions in cross-coupling yields for electron-deficient aryl halides?

Electron-deficient aryl iodides often yield undesired byproducts (e.g., 2,3-bisaryl indoles) due to competing pathways. Switching to aryl bromides, which react more slowly, improves selectivity. Catalyst systems like [Pd₂(dba)₃]·CHCl₃ with CuI and NaOt-Bu also mitigate homocoupling . Optimization studies should evaluate solvent polarity, base hydration, and ligand effects (e.g., dppb vs. Ph₃As) .

Q. How can computational methods guide the design of silanol-containing catalysts?

Periodic DFT calculations model silanol dyad formation and framework relaxation in zeolites, identifying thermodynamically favorable dehydration pathways (e.g., 383 K for condensation). Cluster models predict acidity variations based on silanol cluster size, aiding in catalyst design for targeted substrate activation .

Q. Why do certain aryl silanolates exhibit poor coupling efficiency, and how can this be addressed?

Substituent electronic effects (e.g., 4-trifluorotolyl groups) reduce coupling yields by destabilizing transition states or promoting side reactions. Isotopic labeling (¹⁵N NMR) and mechanistic probes (e.g., allylPdCl₂ with Ph₃As) reveal competing pathways. Isolation of intermediates or kinetic studies under anhydrous conditions can clarify bottlenecks .

Q. What are the thermodynamic considerations for silanol stability under reaction conditions?

Gas-phase ion energetics data (ΔrH° = 1502 ± 17 kJ/mol) and proton affinity studies indicate high thermal stability for dimethylsilanol derivatives. However, hydrolysis susceptibility in polar solvents necessitates careful control of water content during synthesis .

Methodological Recommendations

- Data Contradiction Analysis : Compare NMR spectra of crude vs. purified products to identify unintended hydrolysis .

- Experimental Design : Use fractional factorial designs to optimize base hydration, temperature, and catalyst loading .

- Advanced Characterization : Pair solid-state NMR with X-ray photoelectron spectroscopy (XPS) to map silanol distribution in materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.